

Chloramultilide B: A Comprehensive Technical Review

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Compound of Interest

Compound Name: **Chloramultilide B**

Cat. No.: **B15579056**

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Introduction

Chloramultilide B is a naturally occurring lindenane-type sesquiterpenoid dimer. Isolated from *Chloranthus* species, this class of molecules has garnered significant interest within the scientific community due to its complex chemical architecture and diverse biological activities. This technical guide provides a comprehensive review of the existing literature on **Chloramultilide B**, focusing on its chemical synthesis, biological activity, and mechanism of action. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using DOT language diagrams to facilitate a deeper understanding of the current state of research on this promising natural product.

Chemical Structure and Properties

Chloramultilide B is a dimeric sesquiterpenoid characterized by a complex polycyclic structure. Its isolation was first reported from *Chloranthus spicatus*. The elucidation of its intricate stereochemistry was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural characterization of **Chloramultilide B** relies on the following key spectroscopic data:

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Chloramultilide B**

Position	^{13}C (ppm)	^1H (ppm, J in Hz)
Data not available in search results	Data not available in search results	Data not available in search results

Mass Spectrometry Data:

- High-Resolution Mass Spectrometry (HRMS): [Insert HRMS data when available]

Biological Activity

Chloramultilide B has demonstrated notable biological activity, particularly its antifungal properties.

Antifungal Activity

Initial screenings have revealed that **Chloramultilide B** exhibits potent activity against pathogenic yeasts.

Table 2: Antifungal Activity of **Chloramultilide B**

Fungal Strain	MIC (μM)	Reference
<i>Candida albicans</i>	0.068	[1]
<i>Candida parapsilosis</i>	0.068	[1]

Cytotoxicity

Data on the cytotoxicity of **Chloramultilide B** against mammalian cell lines is crucial for evaluating its therapeutic potential and selectivity. However, at present, there is limited publicly available information on this aspect. Further studies are required to determine its toxicity profile.

Experimental Protocols

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of **Chloramultilide B** against *Candida* species was determined using a broth microdilution method. A standardized protocol for this assay is outlined below.

Workflow for Antifungal Susceptibility Testing:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

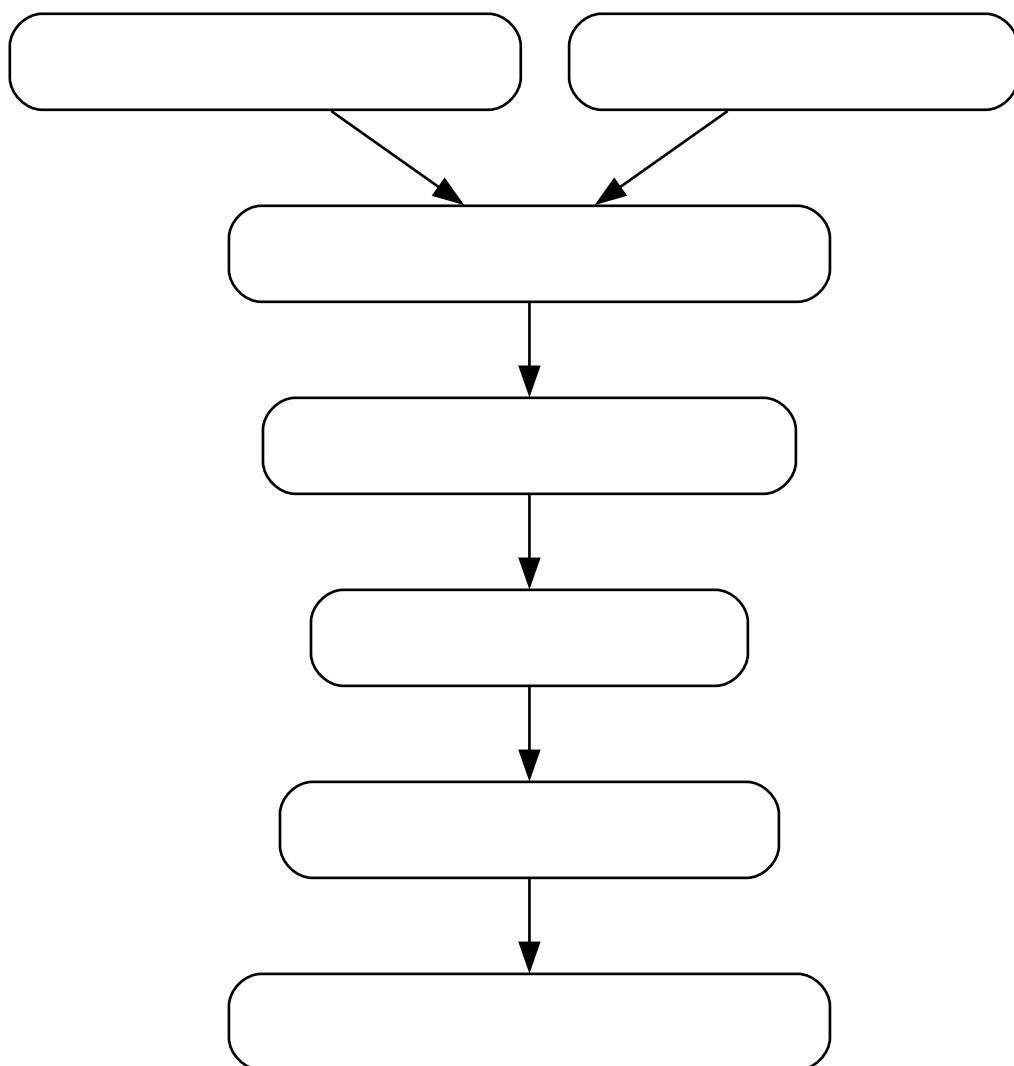
- Preparation of Antifungal Agent: A stock solution of **Chloramultilide B** is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
- Preparation of Inoculum: The fungal strains are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5×10^3 colony-forming units (CFU)/mL.
- Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Synthesis of Lindenane Sesquiterpenoid Dimers

While a specific total synthesis for **Chloramultilide B** has not been detailed in the currently available literature, synthetic strategies towards related lindenane sesquiterpenoid dimers, such as shizukaol-type compounds, provide a likely pathway. These syntheses often involve a key [4+2] cycloaddition (Diels-Alder reaction) to construct the complex dimeric core.

Generalized Synthetic Approach:



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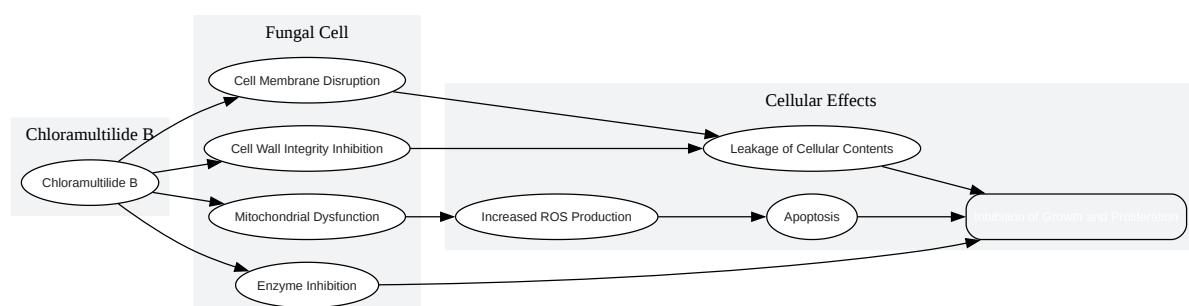
Caption: Generalized synthetic route to lindenane sesquiterpenoid dimers.

This biomimetic approach often utilizes advanced synthetic methodologies to control the stereochemistry of the multiple chiral centers present in the final molecule.

Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of **Chloramultilide B** has not yet been fully elucidated. However, based on studies of other sesquiterpenoids, several potential mechanisms can be proposed.

Potential Antifungal Mechanisms of Sesquiterpenoids:



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References

- 1. researchgate.net [researchgate.net]
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